![molecular formula C20H13F4N3O2 B6483838 1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326879-95-1](/img/structure/B6483838.png)
1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
The compound “1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a quinolinone structure. These functional groups suggest that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the trifluoromethyl group could potentially undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility in different solvents . The aromatic rings could contribute to its UV-Vis absorption properties .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, our compound serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules. Researchers have tailored specific boron reagents for SM coupling, and our compound falls into this category .
Drug Potency Enhancement
A fascinating application lies in drug design. Incorporating a trifluoromethyl (-CF~3~) group into a molecule can enhance its potency. For instance, when attached to a tertiary stereogenic center in a heteroaliphatic ring, this group lowers the pKa of the cyclic carbamate. This modification improves drug efficacy, particularly in reverse transcriptase enzyme inhibition .
Volatile Anesthetics
Historically, α-fluorinated ethers have been used as inhalation anesthetics due to their non-toxicity, non-explosiveness, and fast action. Our compound’s fluorine substitution pattern could potentially contribute to similar applications .
Fluorescent Chemosensors
Researchers have employed our compound in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors detect specific analytes, such as anions, by fluorescence changes. The trifluoromethyl group likely plays a crucial role in the sensor’s response .
Insecticide Development
Our compound’s unique structure may find utility in insecticide formulations. Its low aqueous solubility and persistence in soil and water systems make it an interesting candidate for controlling chewing pests .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O2/c1-2-27-10-15(17(28)14-9-13(21)6-7-16(14)27)19-25-18(26-29-19)11-4-3-5-12(8-11)20(22,23)24/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGAEBSOCDJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one |
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